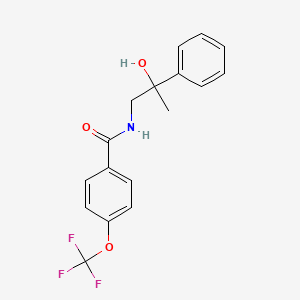

N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide

Description

N-(2-Hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide is a benzamide derivative characterized by a 4-(trifluoromethoxy)phenyl group linked to a 2-hydroxy-2-phenylpropylamine moiety.

Properties

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO3/c1-16(23,13-5-3-2-4-6-13)11-21-15(22)12-7-9-14(10-8-12)24-17(18,19)20/h2-10,23H,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYKQLFZKUNUCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Hydroxy-Phenylpropyl Intermediate: This step involves the reaction of benzaldehyde with acetone in the presence of a base to form 2-hydroxy-2-phenylpropan-1-one.

Substitution Reaction: The intermediate is then reacted with 4-(trifluoromethoxy)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The benzamide group can be reduced to form an amine.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.

Substitution: Conditions may include the use of strong nucleophiles such as NaOH (sodium hydroxide) or KOH (potassium hydroxide).

Major Products:

Oxidation: Formation of 2-oxo-2-phenylpropyl-4-(trifluoromethoxy)benzamide.

Reduction: Formation of N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)aniline.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-phenylpropyl group may facilitate binding to active sites, while the trifluoromethoxy group can enhance the compound’s stability and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural or functional similarities with N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide:

Structural and Functional Analysis

- VU0543336: The addition of three fluorine atoms to the propyl chain (3,3,3-trifluoro) increases lipophilicity (predicted logP ~4.1 vs. The trifluoromethyl group may also reduce metabolic oxidation, improving pharmacokinetic stability.

- Compound 21 : Substitution at the benzamide’s phenyl ring (5-Cl, 4-F, 2-OH) introduces electronegative and hydrogen-bonding groups, which could enhance interactions with polar enzymatic active sites. However, the lack of a hydroxypropylamine chain reduces stereochemical complexity compared to the target compound .

- Triflumuron : The urea linker and 2-chlorophenyl group diverge significantly from the target’s structure, reflecting its application as an insecticide rather than a therapeutic agent .

Biological Activity

N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxyl group, a phenyl group, and a trifluoromethoxy substituent. Its molecular formula is C16H16F3NO2, with a molecular weight of 339.31 g/mol. The trifluoromethoxy group is known to enhance the compound's lipophilicity and metabolic stability, which may contribute to its biological activity.

This compound has been shown to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The presence of the trifluoromethoxy group may enhance binding affinity, leading to modulation of receptor activity. Preliminary studies suggest that this compound may exert anti-inflammatory and analgesic effects by inhibiting specific pathways related to pain and inflammation.

Anti-inflammatory Effects

Research indicates that this compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These cytokines play a crucial role in the inflammatory response, and their inhibition could lead to reduced inflammation in various conditions.

Analgesic Properties

The compound's analgesic effects have been linked to its ability to modulate pain pathways. Studies have suggested that it may act on central nervous system receptors, similar to other analgesics, providing relief from pain without significant side effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(2-hydroxy-2-methylpropyl)-4-(trifluoromethoxy)benzamide | Lacks a phenyl group | Reduced lipophilicity |

| N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide | Lacks trifluoromethyl on the benzamide ring | Different pharmacological properties |

| 4-Amino-N-(trifluoromethyl)benzamide | Contains an amino group instead of hydroxyl | Different biological activities |

This table illustrates how variations in functional groups can significantly affect the biological activity and pharmacokinetic properties of similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- In Vivo Studies : Animal models have demonstrated that administration of this compound leads to significant reductions in inflammation markers following induced inflammatory responses. The results suggest potential applications in treating inflammatory diseases.

- In Vitro Assays : Cell culture studies show that this compound effectively inhibits the activation of NF-kB, a key transcription factor involved in inflammation.

- Pharmacokinetics : Early pharmacokinetic studies indicate favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.